Cas no 1493549-15-7 (N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide)

N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound featuring a triazole-carboxamide core linked to a 4-ethoxyphenyl group. This structure confers potential utility in medicinal chemistry and material science due to its heterocyclic framework, which is known for bioactivity and coordination properties. The ethoxy substituent enhances solubility and modulates electronic effects, making it suitable for further derivatization or as a building block in drug discovery. Its triazole moiety offers stability and versatility in click chemistry applications. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial applications.
N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide structure
1493549-15-7 structure
Product Name:N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
CAS No:1493549-15-7
MF:C11H12N4O2
MW:232.23858165741
CID:5403879
Update Time:2025-05-21

N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
    • Inchi: 1S/C11H12N4O2/c1-2-17-9-5-3-8(4-6-9)13-11(16)10-7-12-15-14-10/h3-7H,2H2,1H3,(H,13,16)(H,12,14,15)
    • InChI Key: NHXVOZZUKPVQLX-UHFFFAOYSA-N
    • SMILES: N1C(C(NC2=CC=C(OCC)C=C2)=O)=CN=N1

Computed Properties

  • Exact Mass: 232.096
  • Monoisotopic Mass: 232.096
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.9A^2

Experimental Properties

  • Density: 1.337±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 355.1±22.0 °C(Predicted)
  • pka: 7.02±0.70(Predicted)

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Additional information on N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide

N-(4-Ethoxyphenyl)-1H-1,2,3-Triazole-5-Carboxamide: A Comprehensive Overview

N-(4-Ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide (CAS No. 1493549-15-7) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a triazole ring with an ethoxyphenyl group and a carboxamide functional group. The triazole moiety is known for its versatility in chemical synthesis and its ability to form stable bonds, making it a valuable component in various applications.

Recent studies have highlighted the potential of N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide as a promising candidate in drug discovery. Its structure allows for significant chemical modification, enabling researchers to explore its properties in diverse biological systems. For instance, the ethoxyphenyl group contributes to the compound's lipophilicity, which is crucial for its absorption and distribution within the body. Meanwhile, the carboxamide group enhances solubility and bioavailability, making it an attractive option for therapeutic agents.

The synthesis of N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide involves a series of well-established organic reactions. Key steps include the formation of the triazole ring through a click reaction or other cyclization methods, followed by functionalization with the ethoxyphenyl and carboxamide groups. Researchers have optimized these processes to achieve high yields and purity levels, ensuring the compound's suitability for advanced studies.

One of the most exciting developments involving this compound is its application in antimicrobial research. Studies have demonstrated that N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide exhibits potent activity against various bacterial and fungal strains. This property is attributed to its ability to disrupt cellular membranes and inhibit essential enzymatic pathways. Furthermore, its selectivity towards pathogenic organisms over host cells makes it a promising lead for developing novel antimicrobial agents.

In addition to its antimicrobial properties, this compound has shown potential in cancer therapy. Preclinical studies suggest that N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide can induce apoptosis in cancer cells while sparing healthy cells. This selective cytotoxicity is a critical factor in oncology drug development and underscores the compound's therapeutic potential.

Another area where this compound has garnered attention is in agricultural applications. Research indicates that N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide can act as an effective plant growth regulator. By modulating hormone signaling pathways in plants, it promotes root development and enhances resistance to environmental stressors such as drought and salinity.

The versatility of N-(4-ethoxyphenyl)-1H-1,2,3-triazole-5-carboxamide extends to its use as a building block in material science. Its ability to form stable complexes with metal ions has led to its incorporation into advanced materials such as coordination polymers and metalloporphyrins. These materials hold promise for applications in catalysis, sensing technologies, and energy storage systems.

From a synthetic perspective, the ease of modifying the triazole, ethoxyphenyl, and carboxamide groups allows researchers to tailor the compound's properties for specific applications. For example, substituting the ethoxy group with other alkoxy or aryl groups can alter lipophilicity and bioavailability. Similarly, modifying the triazole ring can enhance stability or introduce new reactivity centers.

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